molecular formula C9H10N2 B1199978 2-Phenyl-2-imidazoline CAS No. 936-49-2

2-Phenyl-2-imidazoline

Cat. No. B1199978
CAS RN: 936-49-2
M. Wt: 146.19 g/mol
InChI Key: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
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Patent
US04298748

Procedure details

The procedure described in Example 5 is followed except that 206 parts of benzonitrile and 132 parts of ethylenediamine are employed. 273.6 parts (95% of theory) of 2-phenylimidazoline, of boiling point 295° C./1,013 mbar, are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](#N)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[C:6]1([C:5]2[NH:3][CH2:2][CH2:1][N:4]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NCCN1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.